Parasin I

Antimicrobial peptide potency MIC comparison Broad-spectrum antimicrobial activity

Parasin I is the definitive positive control for antimicrobial susceptibility testing—12–100× more potent than magainin 2 and 4-fold lower MIC vs. buforin I. Its bipartite architecture (Lys¹ binding + α-helical permeabilization) enables mechanistic dissection unavailable with other AMPs. Null (Pa(2–19)) and active (Pa(1–15)) analogs available for controlled studies. Validated P. pastoris expression retains bioactivity. Broad-spectrum MIC 1–4 µg/mL with zero hemolysis ensures artifact-free cytotoxicity readouts. Order for your HTS workflow.

Molecular Formula C82H154N34O24
Molecular Weight 2000.3 g/mol
Cat. No. B1357165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParasin I
Synonymsparasin I
Molecular FormulaC82H154N34O24
Molecular Weight2000.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyNFEQUGKCQWAGLY-UAAVROCESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parasin I: 19-Residue Histone H2A-Derived Antimicrobial Peptide from Catfish for Broad-Spectrum Antimicrobial Research Applications


Parasin I is a 19-amino acid antimicrobial peptide (AMP) with the sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser, derived from the N-terminal region of histone H2A in the catfish Parasilurus asotus [1]. It is produced in vivo upon epidermal injury via enzymatic cleavage of histone H2A by cathepsin D and functions as a mucosal host-defense effector [2]. With a molecular mass of 2000.4 Da, Parasin I exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [3]. The peptide forms an amphipathic α-helical structure (residues 9–17) flanked by random coil regions in membrane-mimetic environments, a structural feature directly correlated with its membrane-permeabilizing mechanism of action [4].

Why Parasin I Cannot Be Interchanged with Other Histone-Derived or Cationic AMPs in Antimicrobial Assays


Despite sequence homology with other histone H2A-derived AMPs such as buforin I (18 of 19 residues identical at the N-terminus) and functional overlap with membrane-active cationic peptides like magainin 2, Parasin I exhibits a unique combination of potency, structural organization, and mechanistic specialization that precludes simple substitution [1]. The 2008 structure-activity relationship study by Koo et al. established that antimicrobial activity in Parasin I depends on two separable, sequence-specific functional modules: a basic N-terminal lysine residue (Lys¹) that governs membrane binding, and an amphipathic α-helical domain (residues 9–17) that drives membrane permeabilization [2]. Deletion of Lys¹ (yielding Pa(2–19)) results in complete loss of antimicrobial activity despite preserved α-helical content, demonstrating that the precise N-terminal architecture is non-negotiable for function [2]. Furthermore, progressive C-terminal truncations (Pa(1–17) and Pa(1–15)) unexpectedly increase antimicrobial activity to 1–4 µg/mL MIC, while deletion beyond residue 14 eliminates activity entirely, revealing a narrow structural window that distinguishes Parasin I from longer homologs like buforin I (39 residues) and hipposin (51 residues) [2]. These findings demonstrate that substitution with a structurally similar AMP, even one with high sequence identity, carries a substantial risk of functional nullification or altered potency profile.

Parasin I Quantitative Differentiation: Potency, Selectivity, and Structural Determinants versus Magainin 2 and Buforin I


Comparative Antimicrobial Potency: Parasin I Exhibits 12–100-Fold Higher Activity than Magainin 2 Across Broad-Spectrum Microorganisms

In the original characterization study by Park et al. (1998), Parasin I demonstrated antimicrobial activity that was 12–100 times more potent than magainin 2 against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi [1]. The potency advantage was observed across multiple microbial strains, indicating a consistent superiority in antimicrobial efficacy. Vendor technical datasheets corroborate that Parasin I achieves minimum inhibitory concentrations (MICs) of 1–2 µg/mL against Gram-positive bacteria, 1–4 µg/mL against Gram-negative bacteria, and 1–2 µg/mL against fungi [2]. In contrast, magainin 2 exhibits substantially higher MIC values against comparable organisms, with reported MICs of 5 µg/mL against E. coli, 10 µg/mL against K. pneumoniae, 10 µg/mL against S. aureus, 50 µg/mL against P. aeruginosa, and 80 µg/mL against C. albicans .

Antimicrobial peptide potency MIC comparison Broad-spectrum antimicrobial activity Magainin 2 benchmark

Direct MIC Comparison: Parasin I Demonstrates 4-Fold Lower MIC than Buforin I Against Representative Pathogens

A Chinese patent application (CN10924159) explicitly states that Parasin I achieves a minimum inhibitory concentration that is 4-fold lower than that of buforin I [1]. This direct comparative claim positions Parasin I as the more potent antimicrobial agent between two histone H2A-derived AMPs that share 18 of 19 N-terminal residues in sequence identity. Independent literature corroborates this potency hierarchy: a 2021 study by Roshanak et al. evaluated buforin I against 15 pathogenic bacterial and fungal strains and reported MIC values ranging from 4 to 16 µg/mL [2]. In contrast, Parasin I's reported MICs of 1–4 µg/mL against bacteria and 1–2 µg/mL against fungi [3] represent a clear potency advantage, with the lower end of Parasin I's MIC range being 4-fold below the lower end of buforin I's MIC range (1 µg/mL versus 4 µg/mL). The 4-fold MIC difference is likely attributable to the distinct structural organization of the two peptides: Parasin I's compact 19-residue architecture with a defined amphipathic α-helical domain (residues 9–17) flanked by random coil regions may enable more efficient membrane interaction compared to the extended 39-residue buforin I sequence [4].

MIC comparison Buforin I benchmark Histone-derived AMP Antimicrobial peptide potency ranking

Zero Hemolytic Activity: Parasin I Achieves Potent Antimicrobial Efficacy Without Detectable Erythrocyte Lysis

Parasin I exhibits no detectable hemolytic activity against human erythrocytes at concentrations that produce potent antimicrobial effects [1]. The original 1998 characterization study by Park et al. explicitly states that Parasin I shows strong antimicrobial activity 'without any hemolytic activity' [1]. This finding is consistently reiterated across subsequent studies and vendor technical datasheets [2]. The absence of hemolysis indicates that Parasin I selectively targets microbial membranes while sparing eukaryotic erythrocyte membranes, a property attributed to fundamental differences in membrane lipid composition (e.g., the presence of negatively charged phospholipids such as phosphatidylglycerol in bacterial membranes versus zwitterionic phosphatidylcholine and cholesterol in erythrocyte membranes). Notably, magainin 2, the comparator against which Parasin I demonstrates 12–100-fold greater antimicrobial potency, has been reported to exhibit hemolytic activity at concentrations approaching its antimicrobial MIC values, with some studies reporting approximately 5–10% hemolysis at 100 µg/mL [3]. The combination of superior antimicrobial potency and undetectable hemolysis yields a substantially improved therapeutic index for Parasin I.

Hemolytic activity Therapeutic index Membrane selectivity Cytotoxicity Antimicrobial peptide safety

Bipartite Functional Architecture: Lys¹ Governs Membrane Binding While α-Helical Domain (Residues 9–17) Mediates Membrane Permeabilization

The 2008 structure-activity relationship study by Koo et al. established that Parasin I's antimicrobial activity is governed by two physically and functionally separable structural modules [1]. Deletion of the N-terminal lysine residue (Pa(2–19)) resulted in complete loss of antimicrobial activity while preserving the α-helical content of the peptide, demonstrating that Lys¹ is essential for antimicrobial function but not for secondary structure formation [1]. Substitution of Lys¹ with arginine ([R¹]Pa) fully restored antimicrobial activity, whereas substitution with polar, neutral, or acidic residues failed to recover activity, establishing that the basic character of residue 1—not the specific amino acid identity—is the critical determinant [1]. Confocal microscopic analysis and membrane permeabilization assays revealed that Pa(2–19) exhibited poor membrane-binding and membrane-permeabilizing activities, indicating that Lys¹ functions specifically as the membrane-binding anchor [1]. Concurrently, the amphipathic α-helical domain (residues 9–17) was shown to be essential for membrane permeabilization: Pa(1–14), which lacks the complete helical domain, localized to the cell membrane but lost membrane-permeabilizing activity [1]. Progressive C-terminal deletions (Pa(1–17) and Pa(1–15)) slightly increased antimicrobial activity (MIC = 1–4 µg/mL) without affecting α-helical content, whereas further deletion (Pa(1–14)) abolished both antimicrobial activity and helical structure [1].

Structure-activity relationship Membrane binding Membrane permeabilization N-terminal lysine Amphipathic α-helix

Optimal Research and Industrial Applications for Parasin I Based on Quantified Performance Advantages


High-Potency Positive Control for Antimicrobial Susceptibility Testing and AMP Screening Campaigns

Given Parasin I's 12–100-fold higher potency relative to magainin 2 and 4-fold lower MIC compared to buforin I [1][2], it serves as an optimal positive control in antimicrobial susceptibility testing of novel AMPs or small-molecule antibiotics. Its broad-spectrum activity against Gram-positive (MIC 1–2 µg/mL), Gram-negative (MIC 1–4 µg/mL), and fungal (MIC 1–2 µg/mL) pathogens [3] ensures utility across diverse screening panels. The combination of high potency and zero hemolytic activity reduces the risk of confounding cytotoxicity readouts in cell-based assays, a critical consideration for high-throughput screening workflows where false-positive hemolytic signals can compromise data quality.

Structure-Activity Relationship Studies on Membrane-Active Peptides with Bipartite Functional Domains

Parasin I's thoroughly characterized bipartite functional architecture—Lys¹ for membrane binding and residues 9–17 (α-helical domain) for membrane permeabilization—provides an ideal model system for investigating the mechanistic separation of binding and permeabilization functions in antimicrobial peptides [4]. The availability of functionally null analogs (Pa(2–19), Pa(1–14)) and activity-preserving variants (Pa(1–15), [R¹]Pa) enables controlled experimental dissection of these two mechanistic steps [4]. This contrasts with many AMPs where the structural determinants of binding versus permeabilization remain conflated or uncharacterized.

Recombinant Expression and Fusion Protein Engineering in Yeast Systems

Parasin I has been successfully expressed as a fusion protein with human lysozyme in the Pichia pastoris yeast system, demonstrating retention of potent antibiotic activity following recombinant production [5]. This established expression platform, combined with the extensive structure-activity relationship data available for Parasin I [4], makes it a suitable chassis for engineering novel antimicrobial fusion proteins or for evaluating the effects of sequence modifications on expression yield and antimicrobial function in eukaryotic hosts. Codon-optimized Parasin I sequences have been validated in P. pastoris, providing a starting point for investigators pursuing recombinant production rather than chemical synthesis [5].

Membrane Selectivity Studies: Probing the Structural Basis of Microbial versus Eukaryotic Membrane Discrimination

The stark contrast between Parasin I's potent antimicrobial activity (MIC 1–4 µg/mL) and its complete absence of hemolytic activity [4] makes it a compelling model system for investigating the molecular determinants of membrane selectivity in cationic AMPs. Comparative biophysical studies using model membranes that mimic bacterial (high anionic phospholipid content) versus erythrocyte (zwitterionic with cholesterol) lipid compositions can leverage Parasin I's well-defined structural transitions and bipartite functional architecture to identify the precise lipid-interaction motifs responsible for selective microbial membrane targeting. The availability of binding-deficient (Pa(2–19)) and permeabilization-deficient (Pa(1–14)) analogs [4] further enables mechanistic dissection of selectivity at each functional step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parasin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.